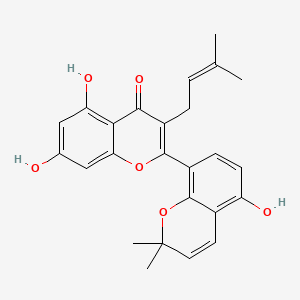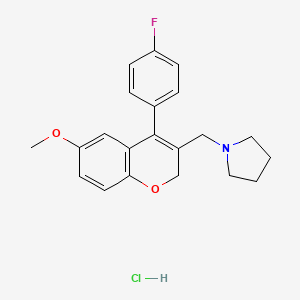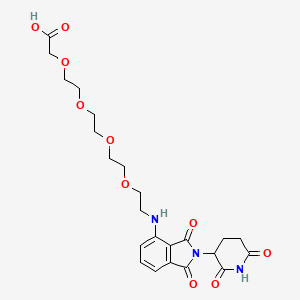
クワノン A
説明
科学的研究の応用
Kuwanon A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
クワノンAは、いくつかの機序を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Kuwanon A interacts with several enzymes and proteins. It has been found to inhibit nitric oxide production with an IC50 value of 10.5 μM . This suggests that Kuwanon A may interact with enzymes involved in nitric oxide synthesis, potentially influencing biochemical reactions within the cell .
Cellular Effects
Kuwanon A has been shown to have significant inhibitory activity towards the differentiation of 3T3-L1 adipocytes . It also shows significant nitric oxide (NO) production inhibitory effects in RAW264.7 cells . These findings suggest that Kuwanon A can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Kuwanon A involves its interaction with key proteins implicated in various cellular processes. For instance, it has been found to exhibit the highest binding energy against AKT1, a protein involved in cell survival and growth . This interaction occurs at the Pleckstrin homology (PH) domain region (TRP80), revealing minimal deviations .
Metabolic Pathways
Kuwanon A is likely involved in several metabolic pathways due to its interaction with enzymes such as those involved in nitric oxide synthesis
準備方法
合成経路と反応条件: クワノンAの全合成には、共通の中間体から始まるいくつかの段階が含まれます。 合成全体の収率は約6.6%です .
工業的生産方法: クワノンAは主に、溶媒抽出法を使用してモモイロの根の樹皮から抽出されます。 次に、抽出物をクロマトグラフィー技術を使用して精製し、高純度のクワノンAを単離します .
化学反応の分析
反応の種類: クワノンAは、次のようなさまざまな化学反応を起こします。
酸化: クワノンAは、酸化されてキノンやその他の酸化誘導体を形成することができます。
還元: 還元反応は、クワノンAを還元型に変換し、その生物活性を変化させることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主な生成物: これらの反応から形成される主な生成物には、酸化誘導体、還元型、および生物活性が変化した置換化合物が含まれます .
4. 科学研究への応用
クワノンAは、さまざまな科学研究への応用があります。
類似化合物との比較
クワノンAは、桑のディールス・アルダー型付加体(MDAA)として知られる化合物群の一部です。類似の化合物には以下が含まれます。
クワノンB: グラム陽性菌に対して抗菌活性を示します.
クワノンC: 抗腫瘍効果と、癌細胞のアポトーシスを誘導する能力で知られています.
クワノンE、H、J: これらの誘導体も、抗炎症作用と抗酸化作用など、さまざまな生物活性を示しています.
クワノンAの独自性: クワノンAは、シクロオキシゲナーゼ-2(COX-2)を選択的に阻害することが特徴で、これは、既知のCOX阻害剤であるセレコキシブと同等です . この選択性により、副作用の少ない抗炎症薬の開発における有望な候補となっています。
特性
IUPAC Name |
5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-3-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUNRZUFILGKHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701108820 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62949-77-3 | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-2-(5-hydroxy-2,2-dimethyl-2H-1-benzopyran-8-yl)-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701108820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kuwanon A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKY8P8K8Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kuwanon A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029505 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is Kuwanon A and where is it found?
A1: Kuwanon A is a prenylated flavone derivative, specifically categorized as a flavonoid, that has been isolated from the root bark of the cultivated mulberry tree (Morus alba L.). [, , ]
Q2: What is the primary known biological activity of Kuwanon A?
A2: Kuwanon A has demonstrated selective cyclooxygenase-2 (COX-2) inhibitory activity, showing potential as an anti-inflammatory agent. []
Q3: How does Kuwanon A interact with COX-2 to exert its inhibitory effect?
A3: Kuwanon A exhibits strong interactions with specific amino acid residues within the COX-2 active site. These interactions include:
- Strong interaction with Arg120 and Tyr355 at the gate of the COX active site. []
- Strong interaction with Val89 in the membrane-binding domain. []
- Close binding to Val89, His90, and Ser119, residues located at the entrance and exit routes of the COX active site. []
Q4: What is the significance of Kuwanon A's selectivity for COX-2 over COX-1?
A4: Selective inhibition of COX-2 is a desirable property for anti-inflammatory drugs, as COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa. Drugs that inhibit both COX isoforms can lead to gastrointestinal side effects. Therefore, the selective COX-2 inhibitory activity of Kuwanon A suggests a potentially safer profile compared to non-selective COX inhibitors. []
Q5: How does the COX-2 inhibitory activity of Kuwanon A compare to celecoxib, a known COX-2 inhibitor?
A5: Kuwanon A exhibits a COX-2 inhibitory activity (IC50 = 14 μM) and a selectivity index (SI) range of >7.1, which is comparable to that of celecoxib (SI > 6.3). This suggests that Kuwanon A may have similar therapeutic potential as an anti-inflammatory agent. []
Q6: What computational chemistry techniques were employed to study the interaction of Kuwanon A with COX-2?
A6: Researchers utilized a combination of computational approaches to investigate the binding mode and interactions of Kuwanon A with COX-2:
- Docking simulations: These simulations predict the preferred orientation and binding affinity of Kuwanon A within the COX-2 active site. []
- Fragment molecular orbital (FMO) calculations: This method provides insights into the intermolecular interactions between Kuwanon A and individual amino acid residues of COX-2 at the quantum mechanical level. []
- Pair interaction energy decomposition analysis (PIEDA): This analysis quantifies the contributions of different types of intermolecular interactions (electrostatic, van der Waals, etc.) to the overall binding energy, further elucidating the binding mechanism of Kuwanon A. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on Kuwanon A?
A7: While specific SAR studies focused solely on Kuwanon A modifications are limited in the provided research, related studies on other flavonoids from Morus alba suggest that structural features like the presence of hydroxyl, resorcinol, and prenyl moieties play a role in their biological activities. Further investigations into the impact of specific modifications on Kuwanon A's activity, potency, and selectivity are warranted. [, , ]
Q8: Besides its COX-2 inhibitory activity, are there other reported biological activities for Kuwanon A?
A8: Yes, research suggests that Kuwanon A may have other potential therapeutic benefits, including:
- Anti-cancer activity: Kuwanon A displayed significant anti-cancer properties against various gastrointestinal cancers, potentially by inhibiting cell cycle progression, DNA replication, and inducing ER stress. []
- Anti-diabetic activity: Although not directly studied for Kuwanon A, other kuwanon derivatives, such as kuwanon G, have demonstrated antidiabetic potential by inhibiting α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a possible similar activity for Kuwanon A. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7R,8S,9S,13R,14S)-13-methyl-7-[9-[(S)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B560543.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-2-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B560544.png)

![2-[(3s)-1-{[2-(Methylamino)pyrimidin-5-Yl]methyl}piperidin-3-Yl]-6-(Thiophen-2-Yl)pyrimidin-4(1h)-One](/img/structure/B560550.png)

![(S)-1-(3-Methyl-2-oxobutyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B560552.png)
![[(3R,6R)-6-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B560553.png)

![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)





